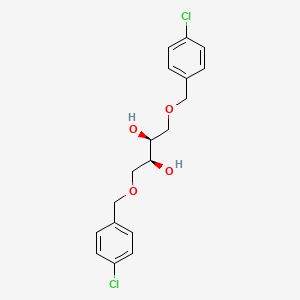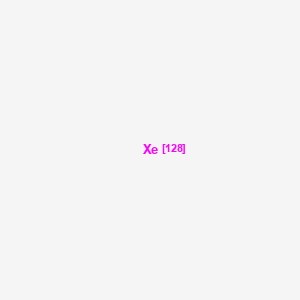
Xenon-128
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xenon-128 is one of the stable isotopes of the noble gas xenon, which belongs to Group 18 of the periodic table. It is a colorless, odorless, and tasteless gas that is heavier than air. This compound has an atomic number of 54 and a mass number of 128, consisting of 54 protons and 74 neutrons . This isotope is naturally occurring and makes up about 1.91% of the xenon found in the Earth’s atmosphere .
Preparation Methods
Synthetic Routes and Reaction Conditions: Xenon-128 can be isolated from the atmosphere through the fractional distillation of liquid air. This process involves cooling air to very low temperatures to liquefy it, followed by a series of distillation steps to separate xenon from other gases .
Industrial Production Methods: In industrial settings, xenon is typically produced as a byproduct of the separation of oxygen and nitrogen from air. The process involves the use of cryogenic distillation, where air is cooled to extremely low temperatures to liquefy it, and then xenon is separated from the other components through fractional distillation .
Chemical Reactions Analysis
Types of Reactions: Xenon-128, like other xenon isotopes, is generally inert due to its full valence electron shell. under specific conditions, it can form compounds, particularly with highly electronegative elements such as fluorine and oxygen .
Common Reagents and Conditions:
Oxidation: Xenon can react with fluorine to form xenon hexafluoride (XeF6) under high pressure and temperature conditions.
Reduction: Xenon compounds can be reduced back to elemental xenon under specific conditions.
Substitution: Xenon can undergo substitution reactions to form various xenon fluorides and oxides.
Major Products:
- Xenon hexafluoride (XeF6)
- Xenon difluoride (XeF2)
- Xenon trioxide (XeO3)
Scientific Research Applications
Xenon-128 has several important applications in scientific research:
Nuclear Physics: Due to its stable nature, this compound is used in experiments involving neutron capture and nuclear reactions.
Medical Imaging: Xenon isotopes, including this compound, are used in hyperpolarized magnetic resonance imaging (MRI) to study lung ventilation and other physiological processes.
Cryogenics: Xenon is used in cryogenic applications due to its low boiling point.
Lighting and Lasers: Xenon is used in high-intensity discharge lamps and lasers, including xenon flash lamps and bactericidal lamps.
Mechanism of Action
The mechanism by which xenon-128 exerts its effects is primarily related to its physical properties rather than chemical reactivity. In medical imaging, hyperpolarized this compound enhances the MRI signal by increasing nuclear polarization, which compensates for the low density of gas compared to solid tissue . This allows for detailed imaging of lung ventilation and other physiological processes.
Comparison with Similar Compounds
Xenon-129: Another stable isotope of xenon used in MRI and nuclear physics.
Xenon-130: Used in similar applications as xenon-128 but with different nuclear properties.
Krypton-84: Another noble gas isotope used in lighting and imaging applications.
Uniqueness of this compound: this compound is unique due to its specific nuclear properties, which make it particularly useful in neutron capture experiments and hyperpolarized MRI. Its stable nature and relatively high natural abundance also make it more accessible for various applications compared to other isotopes .
Properties
CAS No. |
27818-78-6 |
|---|---|
Molecular Formula |
Xe |
Molecular Weight |
127.90353075 g/mol |
IUPAC Name |
xenon-128 |
InChI |
InChI=1S/Xe/i1-3 |
InChI Key |
FHNFHKCVQCLJFQ-OIOBTWANSA-N |
Isomeric SMILES |
[128Xe] |
Canonical SMILES |
[Xe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


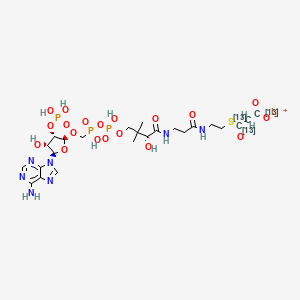

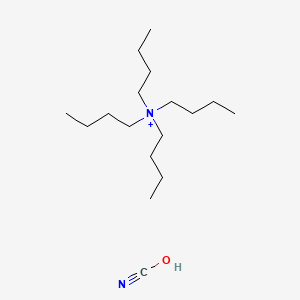

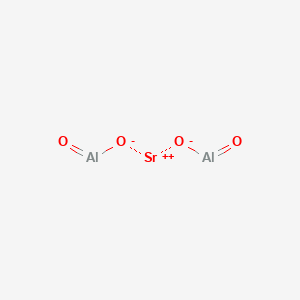
![(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]pentanoic acid;hydrate](/img/structure/B12057375.png)
![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-methylsulfonylsulfanylpropanamide](/img/structure/B12057380.png)



![4-[(E)-(2-{2-Oxo-2-[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B12057413.png)
